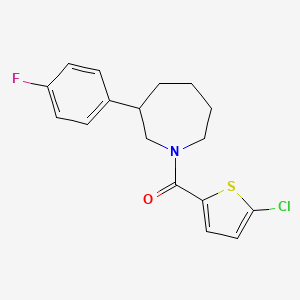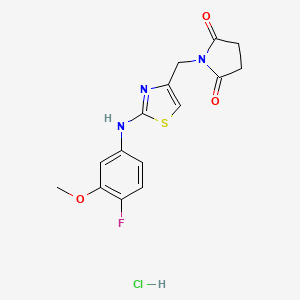![molecular formula C18H16ClN3O3S B2514715 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895480-15-6](/img/structure/B2514715.png)
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the sulfanyl group: The 4-chlorophenyl sulfanyl group can be introduced via nucleophilic substitution reactions.
Coupling of the oxadiazole and sulfanyl intermediates: This step often involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the aromatic ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the oxadiazole ring and the sulfanyl group can facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]propanoic acid
- 3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)-2,5-pyrrolidinedione
- 3-[(4-chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of both the oxadiazole ring and the sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMABOOCKNIETQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2514638.png)
![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)



![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)


![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
![4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514650.png)
![7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2514652.png)


